1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
Overview
Description
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as this compound, is a useful research compound. Its molecular formula is C14H10O4 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Glyoxal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental and Health Impact Studies
A critical review by Zuiderveen et al. (2020) delves into the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. This study emphasizes the urgent need for more research on the occurrence, environmental fate, and toxicity of NBFRs, including compounds like 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione. The review identifies significant knowledge gaps for many NBFRs, highlighting the necessity for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching effects of such compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Biological Activities of Derivatives
Omidi and Kakanejadifard (2020) critically survey the synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, a compound related to this compound. This review outlines the efforts to improve the medicinal and biological properties of curcumin through the modification of its carbonyl group, offering insights into the potential for creating new analogues with enhanced potency in biological activities (Omidi & Kakanejadifard, 2020).
Endocrine Disruptors and Reproductive Health
Lagos-Cabré and Moreno (2012) discuss the impact of environmental pollutants like Bisphenol A, which shares structural similarities with this compound, on male infertility. The review proposes a working model of germ cell apoptosis induced by plasticizers, suggesting that these chemicals act as endocrine disruptors, disrupting the physiological function of endogenous hormones and preferentially attacking developing testes during puberty (Lagos-Cabré & Moreno, 2012).
Occupational Exposure Risks
Ribeiro, Ladeira, and Viegas (2017) performed a literature review on the occupational exposure to Bisphenol A, highlighting the significantly higher detected levels in occupationally exposed individuals compared to those environmentally exposed. This review emphasizes the need for urgent assessment of worker exposure to such xenoestrogens and evaluation of potential adverse health effects, which is relevant for compounds like this compound due to their structural and functional similarities (Ribeiro, Ladeira, & Viegas, 2017).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Properties
IUPAC Name |
1,2-bis(4-hydroxyphenyl)ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYXOBBPXQZKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332486 | |
Record name | 4,4'-Dihydroxybenzil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33288-79-8 | |
Record name | 4,4'-Dihydroxybenzil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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